Cas no 64586-20-5 (1-bromo-4-(2-isocyanatopropan-2-yl)benzene)
1-bromo-4-(2-isocyanatopropan-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-4-(1-isocyanato-1-methylethyl)-
- 1-bromo-4-(2-isocyanatopropan-2-yl)benzene
- 64586-20-5
- EN300-1910563
-
- Inchi: 1S/C10H10BrNO/c1-10(2,12-7-13)8-3-5-9(11)6-4-8/h3-6H,1-2H3
- InChI Key: VINRXEGOTBTVSM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C)(C)N=C=O
Computed Properties
- Exact Mass: 238.9946
- Monoisotopic Mass: 238.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 29.4Ų
Experimental Properties
- PSA: 29.43
1-bromo-4-(2-isocyanatopropan-2-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910563-0.05g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1910563-0.1g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1910563-0.25g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1910563-0.5g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1910563-1.0g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1910563-2.5g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1910563-5.0g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1910563-10.0g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1910563-1g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1910563-5g |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene |
64586-20-5 | 5g |
$2858.0 | 2023-09-17 |
1-bromo-4-(2-isocyanatopropan-2-yl)benzene Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-bromo-4-(2-isocyanatopropan-2-yl)benzene
Professional Introduction to 1-bromo-4-(2-isocyanatopropan-2-yl)benzene (CAS No. 64586-20-5)
1-bromo-4-(2-isocyanatopropan-2-yl)benzene, with the CAS number 64586-20-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its brominated aromatic ring and an isocyanate functional group, has garnered attention due to its versatile applications in the development of novel materials and bioactive molecules.
The structure of 1-bromo-4-(2-isocyanatopropan-2-yl)benzene consists of a benzene ring substituted with a bromine atom at the 1-position and an isocyanate group at the 4-position, linked to a propyl chain. This unique configuration makes it a valuable building block for synthesizing various derivatives, including agrochemicals, pharmaceuticals, and specialty chemicals.
In recent years, 1-bromo-4-(2-isocyanatopropan-2-yl)benzene has been extensively studied for its potential in medicinal chemistry. The isocyanate moiety is particularly interesting as it can undergo reactions with amines to form ureas, or with hydroxyl groups to form carbamates. These reactions are fundamental in the synthesis of bioactive compounds, such as kinase inhibitors and antiviral agents.
One of the most notable applications of 1-bromo-4-(2-isocyanatopropan-2-yl)benzene is in the development of polyurethane-based materials. The isocyanate group can react with polyols to form polymers with tailored properties, making this compound useful in coatings, adhesives, and elastomers. Recent research has highlighted its role in creating sustainable and high-performance polyurethane materials that are environmentally friendly and cost-effective.
The pharmaceutical industry has also explored the use of 1-bromo-4-(2-isocyanatopropan-2-yl)benzene as a precursor for drug discovery. Its ability to undergo selective functionalization allows for the creation of diverse molecular structures, which can be screened for biological activity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression and inflammation.
In addition to its pharmaceutical applications, 1-bromo-4-(2-isocyanatopropan-2-yl)benzene has been utilized in the synthesis of advanced materials. Researchers have leveraged its reactivity to develop novel polymers with enhanced mechanical strength and thermal stability. These materials are particularly useful in aerospace and automotive industries, where performance under extreme conditions is critical.
The synthesis of 1-bromo-4-(2-isocyanatopropan-2-yl)benzene typically involves bromination of benzene followed by reaction with 2-isocyanatopropyl bromide. This process requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency of these reactions, making it more feasible to produce large quantities of this compound for industrial applications.
The safety profile of 1-bromo-4-(2-isocyanatopropan-2-yl)benzene is another important consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and goggles, should be used when working with this compound in laboratory settings.
The environmental impact of using 1-bromo-4-(2-isocyanatopropan-2-yl)benzene has also been studied. Efforts have been made to develop greener synthetic routes that reduce waste and energy consumption. For example, catalytic processes have been explored to improve reaction efficiency while minimizing environmental footprint.
In conclusion, 1-bromo-4-(2-isocyanatopropan-2-yl)benzene(CAS No. 64586-20-5) is a versatile compound with broad applications in pharmaceuticals, materials science, and polymer chemistry. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop innovative solutions across multiple industries.
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